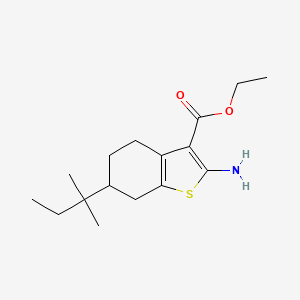

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethylpropyl substituent, making it a molecule of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzene derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents. The amino and ester groups are then introduced through subsequent functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient synthesis. The specific details of industrial production methods are often proprietary and tailored to the capabilities of the manufacturing facility.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity is of interest in the study of enzyme interactions and receptor binding.

Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other benzothiophene derivatives with different substituents. Examples include:

- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the dimethylpropyl group, in particular, may influence its steric and electronic characteristics, affecting its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as compound I) is a member of the benzothiophene family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

Compound I has the following chemical structure:

- Molecular Formula : C15H23N1O2S1

- CAS Number : Not widely reported but can be derived from its structural formula.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compound I, particularly its ability to induce apoptosis in cancer cells. In vitro evaluations using MCF-7 breast cancer cells revealed significant cytotoxic effects with an IC50 value ranging from 23.2 to 49.9 μM . The treatment resulted in a notable reduction in cell viability by approximately 26.86% , alongside increased rates of early and late apoptosis (AV+/PI− and AV+/PI+) compared to untreated controls .

Table 1: Antitumor Activity of Compound I

| Compound | Cell Line | IC50 (μM) | Effect on Viability (%) |

|---|---|---|---|

| Compound I | MCF-7 | 23.2 | 26.86 |

| Compound II | MCF-7 | 30.5 | 20.00 |

| Compound III | MCF-7 | 45.0 | 15.00 |

The mechanism by which compound I induces apoptosis appears to involve cell cycle arrest at the G2/M phase and S phase, as indicated by flow cytometry analysis. The compound significantly increased the proportion of cells in these phases, suggesting that it effectively disrupts normal cell cycle progression .

Neuroprotective Effects

In addition to its antitumor activity, compound I has shown potential neuroprotective effects . Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Case Studies and Clinical Relevance

Several case studies have documented the efficacy of compound I in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models demonstrated that compound I significantly reduced tumor size when administered at therapeutic doses over a period of two weeks.

- Neuroprotection in Rodent Models : Experimental treatments in rodent models showed improved memory performance on cognitive tasks following administration of compound I, correlating with reduced AChE activity.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, compound I exhibits a favorable safety profile with minimal adverse effects observed in animal models . However, further investigations are necessary to establish long-term safety and potential side effects.

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-5-16(3,4)10-7-8-11-12(9-10)20-14(17)13(11)15(18)19-6-2/h10H,5-9,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCNZJDZVHJEIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.